molecular formula C6H14ClNS B1523381 3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride CAS No. 1333729-77-3

3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride

Cat. No.: B1523381
CAS No.: 1333729-77-3
M. Wt: 167.7 g/mol
InChI Key: YAJRPFWNCKTVCL-UHFFFAOYSA-N
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Description

3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H14ClNS and a molecular weight of 167.7 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced purification techniques such as crystallization or chromatography to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride is unique due to its specific methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(methylsulfanylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJRPFWNCKTVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride
Reactant of Route 2
3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride
Reactant of Route 3
3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride
Reactant of Route 4
3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride
Reactant of Route 5
3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride
Reactant of Route 6
3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride

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